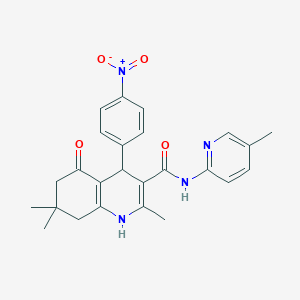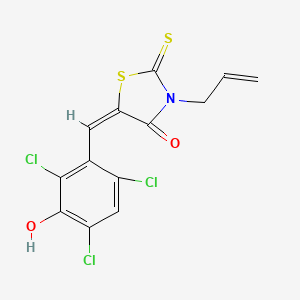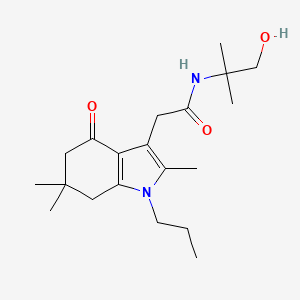![molecular formula C20H16ClN3O5S B4932998 5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)
5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BZSNCNB and has been synthesized using different methods.
Scientific Research Applications
BZSNCNB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BZSNCNB has been reported as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, BZSNCNB has been used as a tool to study the mechanism of action of different enzymes and proteins. In materials science, BZSNCNB has been used to prepare different functional materials, including metal-organic frameworks and polymers.
Mechanism of Action
The mechanism of action of BZSNCNB is not fully understood, but it has been reported to act as an inhibitor of different enzymes and proteins. In cancer cells, BZSNCNB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In biochemistry, BZSNCNB has been used as an inhibitor of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide.
Biochemical and Physiological Effects:
BZSNCNB has been reported to have different biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, BZSNCNB has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In biochemistry, BZSNCNB has been used as a tool to study the function and regulation of different enzymes and proteins. In materials science, BZSNCNB has been used to prepare different functional materials with unique properties.
Advantages and Limitations for Lab Experiments
BZSNCNB has several advantages and limitations for lab experiments. One of the advantages is its high purity, which can be confirmed using different analytical techniques. Another advantage is its potential applications in different fields, including medicinal chemistry, biochemistry, and materials science. One of the limitations is its relatively high cost, which may limit its use in large-scale experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of BZSNCNB. One direction is the development of more efficient and cost-effective synthesis methods to produce large quantities of the compound. Another direction is the exploration of its potential applications in other fields, including catalysis and energy storage. Additionally, the mechanism of action of BZSNCNB needs to be further elucidated to understand its potential therapeutic targets and side effects. Finally, the toxicity and safety of BZSNCNB need to be thoroughly studied to ensure its safe use in different applications.
Synthesis Methods
BZSNCNB can be synthesized using different methods, including the reaction of 5-amino-2-chlorobenzoic acid with benzylamine and sulfuryl chloride, followed by nitration with nitric acid. Another method involves the reaction of 5-chloro-2-nitrobenzoic acid with benzylamine and sulfuryl chloride, followed by reduction with sodium dithionite. These methods have been reported in various research articles, and the purity of the compound can be confirmed using different analytical techniques.
Properties
IUPAC Name |
5-(benzylsulfamoyl)-2-chloro-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S/c21-17-11-10-15(30(28,29)22-13-14-6-2-1-3-7-14)12-16(17)20(25)23-18-8-4-5-9-19(18)24(26)27/h1-12,22H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDPNFPVNVEROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4S*)-4-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4932935.png)
![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)

![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)
![3-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4932984.png)
![ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B4932995.png)


![(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4933019.png)
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)
![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)
![3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4933029.png)

